

# A Comparative Guide to Novel HBV Capsid Assembly Modulators: BA38017 in Focus

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Compound of Interest					
Compound Name:	BA38017				
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The landscape of chronic hepatitis B (CHB) treatment is rapidly evolving, with a significant focus on developing curative therapies that target different stages of the hepatitis B virus (HBV) life cycle. Among the most promising new class of antivirals are the capsid assembly modulators (CAMs). These small molecules interfere with the proper formation of the viral capsid, a crucial structure for viral replication and persistence. This guide provides a detailed comparison of a novel CAM, **BA38017**, with other notable CAMs in development: Bersacapavir (JNJ-56136379), Vebicorvir (ABI-H0731), and Gepovirestat (GLS4).

### **Executive Summary**

This comparison guide delves into the preclinical data of four key HBV capsid assembly modulators. **BA38017** emerges as a potent Class II CAM, distinguished by its low nanomolar efficacy in inhibiting HBV replication. Bersacapavir also demonstrates high potency as a Class II CAM with extensive clinical investigation. Vebicorvir, a Class I CAM, shows efficacy in inhibiting both viral replication and the formation of the persistent cccDNA reservoir. Gepovirestat, another Class I CAM, is effective against wild-type and some drug-resistant HBV strains. The following sections provide a comprehensive analysis of their mechanisms, potency, and resistance profiles, supported by experimental data and detailed methodologies.

## Data Presentation: Quantitative Comparison of HBV CAMs



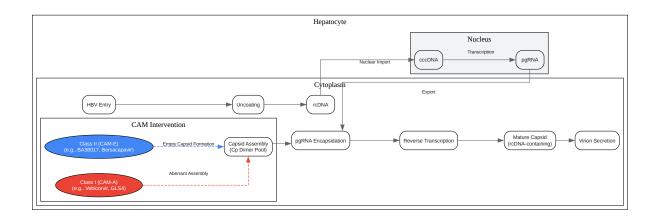
The following table summarizes the key quantitative data for **BA38017** and its comparators.

Feature	BA38017	Bersacapavir (JNJ- 56136379)	Vebicorvir (ABI-H0731)	Gepovirestat (GLS4)
Class	Class II (CAM-E) [1]	Class II (CAM-E) [2]	Class I (CAM-A)	Class I (CAM-A)
Mechanism of Action	Induces formation of morphologically normal, empty capsids.[1]	Accelerates capsid assembly, leading to empty capsids.[2]	Induces formation of aberrant, non- functional capsids.[3]	Induces formation of aberrant, non- functional capsids.
EC50 (HBV DNA Reduction)	0.20 μM[4]	54 nM (HepG2.117 cells)[5], 93 nM (PHH)[5]	173 - 307 nM[6]	62.24 nM
EC50 (cccDNA Formation)	Data not available	876 nM (intracellular HBV RNA reduction)[5]	1.84 - 7.3 μM[7]	Data not available
Known Resistance Mutations	Data not available	T33N, S106T, and others in the CAM-binding pocket.[2]	Data not available	T109I (modest decrease in sensitivity).[8]

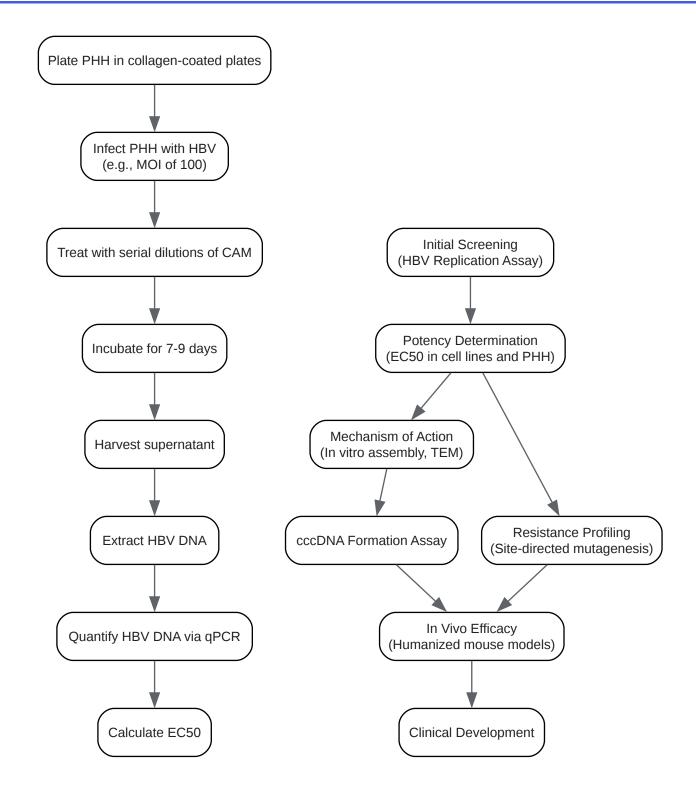
## **Mechanism of Action and Signaling Pathways**

HBV capsid assembly is a critical step in the viral life cycle, involving the self-assembly of core protein (Cp) dimers into an icosahedral capsid that encloses the viral pregenomic RNA (pgRNA) and the viral polymerase. CAMs disrupt this process through two primary mechanisms, classifying them as either Class I (CAM-A) or Class II (CAM-E) modulators.









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